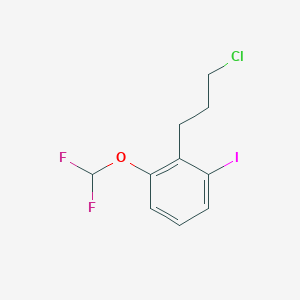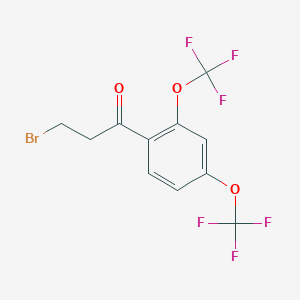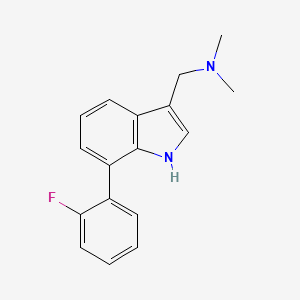
(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of (7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the indole nitrogen using a methylating agent like dimethyl sulfate or methyl iodide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds under acidic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Researchers study its effects on various biological systems, including its interaction with enzymes and receptors.
Medicine: Although not yet approved for clinical use, it serves as a reference compound in pharmacological studies to explore its potential therapeutic effects.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of (7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to G-protein coupled receptors or ion channels, altering their function and leading to downstream effects on cellular signaling and metabolism.
Comparación Con Compuestos Similares
(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Flubrotizolam: A synthetic benzodiazepine derivative with sedative and anxiolytic effects.
The uniqueness of This compound lies in its specific structural features, such as the presence of the 2-fluorophenyl group and the N,N-dimethylated indole nitrogen, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H17FN2 |
|---|---|
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
1-[7-(2-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-12-10-19-17-13(12)7-5-8-15(17)14-6-3-4-9-16(14)18/h3-10,19H,11H2,1-2H3 |
Clave InChI |
FVLOJPJYUSWIOK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CNC2=C1C=CC=C2C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


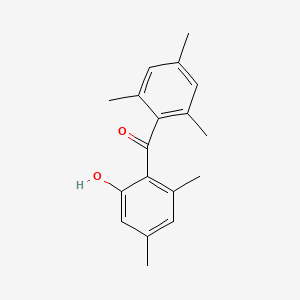
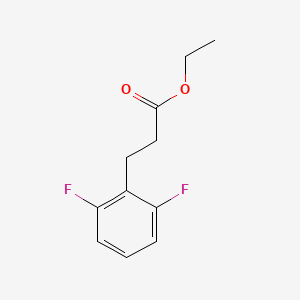
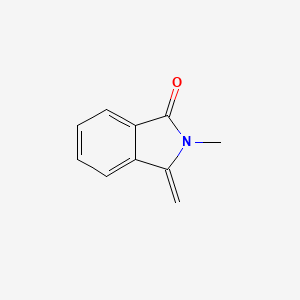
![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
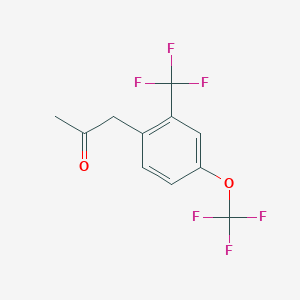
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
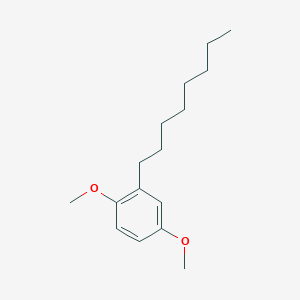

![N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide](/img/structure/B14063952.png)

